(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

Chiral Chromatography Analytical Standard Pharmaceutical Impurity Profiling

(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide (CAS 106006-85-3) is the (R)-enantiomer of a key intermediate in the synthesis of the dopamine agonist pramipexole. As an aminothiazole derivative, it is structurally characterized by a chiral center at the 6-position of the tetrahydrobenzothiazole ring.

Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
CAS No. 106006-85-3
Cat. No. B034009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
CAS106006-85-3
SynonymsPropanamide, N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-
Molecular FormulaC10H15N3OS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCCC(=O)NC1CCC2=C(C1)SC(=N2)N
InChIInChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1
InChIKeyVVPFOYOFGUBZRY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide: A Chiral Pramipexole Intermediate


(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide (CAS 106006-85-3) is the (R)-enantiomer of a key intermediate in the synthesis of the dopamine agonist pramipexole. As an aminothiazole derivative, it is structurally characterized by a chiral center at the 6-position of the tetrahydrobenzothiazole ring. Its established primary role is as a pharmacopoeial reference standard (Pramipexole Impurity 20) for the chiral purity assessment of the active (S)-enantiomer in pharmaceutical manufacturing . The compound is also utilized as a precursor for the synthesis of (R)-pramipexole, a stereoisomer investigated for neuroprotective applications independent of dopamine receptor activity [1].

Why (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide Cannot Be Replaced by Other Pramipexole Analogs


Substituting (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide with its (S)-enantiomer or a basic pramipexole analog compromises the specific analytical or synthetic objective. The (S)-enantiomer (CAS 106006-84-2) is the active intermediate leading to the potent dopamine D2/D3 agonist, while the (R)-form is a synthetic byproduct that must be accurately quantified to ensure active pharmaceutical ingredient (API) purity [1]. Conversely, using pramipexole itself for analytical method development fails to replicate the exact chromatographic and spectroscopic properties of this specific propionamide impurity. For applications requiring a dopamine-inactive stereoisomer to study neuroprotective effects without off-target dopaminergic side effects, only the (R)-configuration provides the necessary ~100-fold reduction in dopamine receptor activity observed in related aminothiazole pairs [2].

Quantifiable Differentiation Evidence for (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide


Stereochemical Identity and Chiral Purity for HPLC Validation

The compound is defined by its absolute (R)-configuration, distinguishing it from the active (S)-enantiomer (Pramipexole EP Impurity E). Vendors supply this compound with specified purity levels, such as 97% by HPLC, and provide batch-specific analytical data (NMR, HPLC, GC) essential for its use as a quantitative reference standard in chromatographic method validation . The (S)-enantiomer (CAS 106006-84-2) serves as the precursor to the active drug, making the accurate quantification of the (R)-isomer critical for meeting regulatory guidelines in API manufacturing [1].

Chiral Chromatography Analytical Standard Pharmaceutical Impurity Profiling

Reduced Dopaminergic Activity as a Research Tool for Neuroprotection

While direct binding data for this propionamide intermediate is not widely published, the downstream product (R)-pramipexole (dexpramipexole) is characterized as being approximately 100-fold less potent as a dopamine receptor agonist compared to (S)-pramipexole [1]. This class-level property allows the (R)-stereoisomer to be studied for mitochondria-targeted antioxidant and anti-apoptotic effects in models of amyotrophic lateral sclerosis (ALS) without the dose-limiting dopaminergic side effects, such as orthostatic hypotension and hallucinations, associated with the (S)-form [2]. The (R)-propionamide is the direct synthetic precursor to this research compound.

Neuroprotection Dopamine Receptor Agonist ALS Research

Role as a Key Synthetic Intermediate for Isotopically Labeled (R)-Pramipexole

This compound is the specified intermediate for the synthesis of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, which is subsequently used to produce labeled (R)-Pramipexole . Its molecular weight is precisely 225.31 g/mol (C10H15N3OS), with the deuterated analog having a molecular weight of 228.33 g/mol . The defined (R)-stereochemistry at the 6-position is essential for the production of chirally pure, labeled internal standards for mass spectrometry assays, a role that cannot be fulfilled by the unlabeled (S)-enantiomer or other structural analogs.

Synthetic Chemistry Isotope Labeling Internal Standard

Optimal Use Cases for Procuring (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide


Development of Chiral Purity Methods for Pramipexole API

Analytical laboratories developing or validating HPLC methods to quantify impurities in pramipexole drug substance require this specific (R)-enantiomer as a reference standard. Its role as 'Pramipexole Impurity 20' makes it essential for establishing system suitability, determining relative retention times, and calculating accurate impurity levels against a known, characterized standard to meet pharmacopoeial requirements such as those from the US Pharmacopoeia (USP). [1]

Synthesis of (R)-Pramipexole for Non-Dopaminergic Neuroprotection Research

Neuroscience research groups investigating mitochondrial antioxidant mechanisms independently of dopamine receptor activation require the (R)-propionamide as a starting material. The compound is reduced to (R)-pramipexole, which demonstrates a class-level ~100-fold reduction in D2/D3 receptor affinity compared to the clinical (S)-form, enabling the study of neuroprotective effects in ALS and Parkinson's disease models without the confounding influence of dopaminergic stimulation. [2]

Preparation of Stable Isotope-Labeled Internal Standards for LC-MS/MS

Bioanalytical CROs and DMPK laboratories use this compound to synthesize deuterated (R)-pramipexole. This labeled material serves as a critical internal standard for the precise quantification of pramipexole enantiomers in biological matrices, ensuring accurate measurement of exposure in preclinical and clinical pharmacokinetic studies. The specific (R)-configuration guarantees the labeled standard does not interfere with the quantification of the active (S)-drug.

Quote Request

Request a Quote for (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.